![molecular formula C13H23N3O3 B14416651 N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide CAS No. 82845-37-2](/img/structure/B14416651.png)
N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide is a compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound’s structure and properties make it of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide typically involves the reaction of piperidine with an appropriate acylating agent. One common method is the reaction of piperidine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted amides
Wissenschaftliche Forschungsanwendungen
N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-1-carboxamide: A simpler analog with similar structural features.
N-Acylpiperidine: Compounds with different acyl groups attached to the piperidine ring.
Piperidine derivatives: A broad class of compounds with various substitutions on the piperidine ring.
Uniqueness
N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide is unique due to its specific acyl group (2-ethylbutanoyl) and the presence of both a piperidine ring and a carbamoyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
82845-37-2 |
|---|---|
Molekularformel |
C13H23N3O3 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(2-ethylbutanoylcarbamoyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-3-10(4-2)11(17)14-12(18)15-13(19)16-8-6-5-7-9-16/h10H,3-9H2,1-2H3,(H2,14,15,17,18,19) |
InChI-Schlüssel |
OONMQGITNQTLKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)NC(=O)NC(=O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


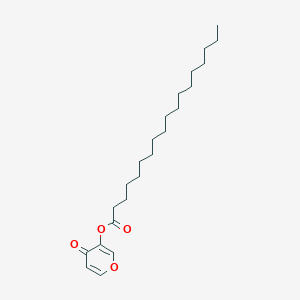
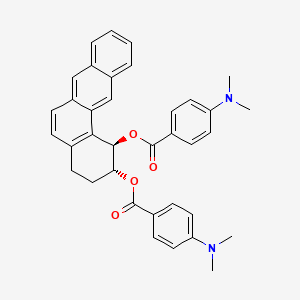
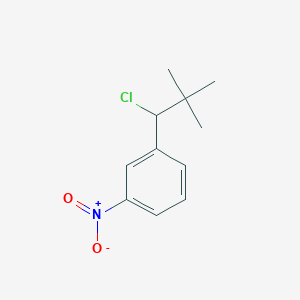
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)

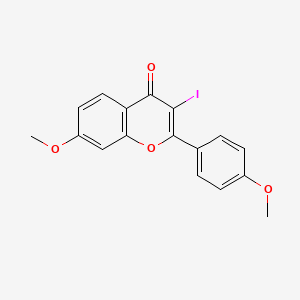
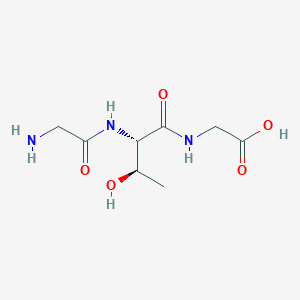
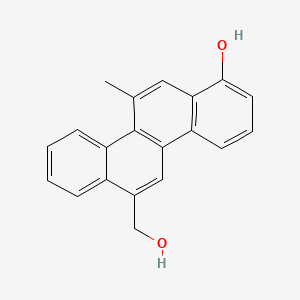
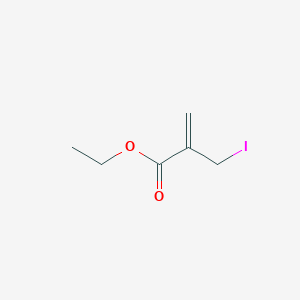
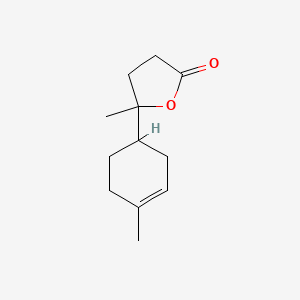
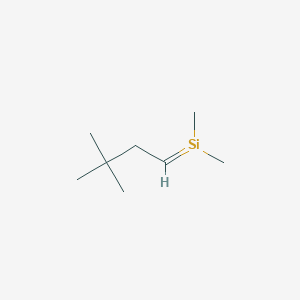
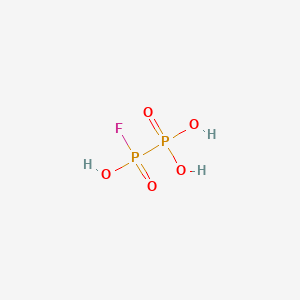
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
